

Application Note: Live-Cell Imaging Using Blutron™ Fluorescent Dye

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Compound of Interest

Compound Name: *Blutron*

Cat. No.: *B1672290*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Blutron™ is a novel, cell-permeant fluorescent dye specifically designed for real-time imaging of nuclear dynamics in live cells. This advanced probe exhibits high photostability, low cytotoxicity, and superior signal-to-noise ratio, making it an ideal choice for a wide range of applications in cell biology and drug discovery. **Blutron™** selectively binds to DNA in the minor groove, providing excellent visualization of nuclear morphology, cell cycle progression, and apoptotic events. Its unique chemical structure ensures minimal impact on cell health and function, enabling long-term time-lapse imaging experiments. This document provides a detailed protocol for using **Blutron™** for live-cell imaging and presents its key performance characteristics.

Quantitative Data

The photophysical properties and performance of **Blutron™** have been characterized and are summarized below.

Table 1: Spectral and Physical Properties of **Blutron™**

Property	Value
Excitation Maximum	405 nm
Emission Maximum	460 nm
Quantum Yield	0.85
Molar Extinction Coefficient	35,000 cm ⁻¹ M ⁻¹
Recommended Laser Line	405 nm
Recommended Emission Filter	430-480 nm bandpass
Storage	-20°C, protect from light

Table 2: Performance Comparison with Common Blue Nuclear Dyes

Feature	Blutron™	Hoechst 33342	DAPI
Cell Permeability	High	High	Moderate (requires permeabilization for optimal staining in some cell types)
Photostability	Very High	Moderate	Low
Cytotoxicity	Very Low	Low to Moderate	Low to Moderate
Signal-to-Noise Ratio	Excellent	Good	Good
Suitability for Long-Term Imaging	Ideal	Fair	Poor

Experimental Protocols

This section provides a detailed methodology for using **Blutron™** in live-cell imaging experiments.

1. Reagent Preparation

- **Blutron™** Stock Solution (1 mM): Dissolve the lyophilized **Blutron™** powder in high-quality, anhydrous DMSO to a final concentration of 1 mM. Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C, protected from light and moisture.
- **Blutron™** Working Solution (1-5 µM): On the day of the experiment, dilute the 1 mM **Blutron™** stock solution in your desired cell culture medium (e.g., DMEM, RPMI-1640) to a final working concentration of 1-5 µM. The optimal concentration may vary depending on the cell type and experimental conditions.

2. Cell Preparation and Staining

- Cell Seeding: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes, 96-well imaging plates) at a density that will result in 50-70% confluency at the time of imaging. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
- Staining: Remove the culture medium from the cells and add the pre-warmed **Blutron™** working solution.
- Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
- Washing (Optional but Recommended): For applications requiring a very low background, you can wash the cells once with a pre-warmed imaging medium (e.g., phenol red-free medium) after incubation. However, **Blutron™** is a no-wash dye, and imaging can often be performed directly in the staining solution.
- Imaging: Place the imaging dish on the microscope stage equipped with a 37°C and 5% CO₂ environmental chamber.

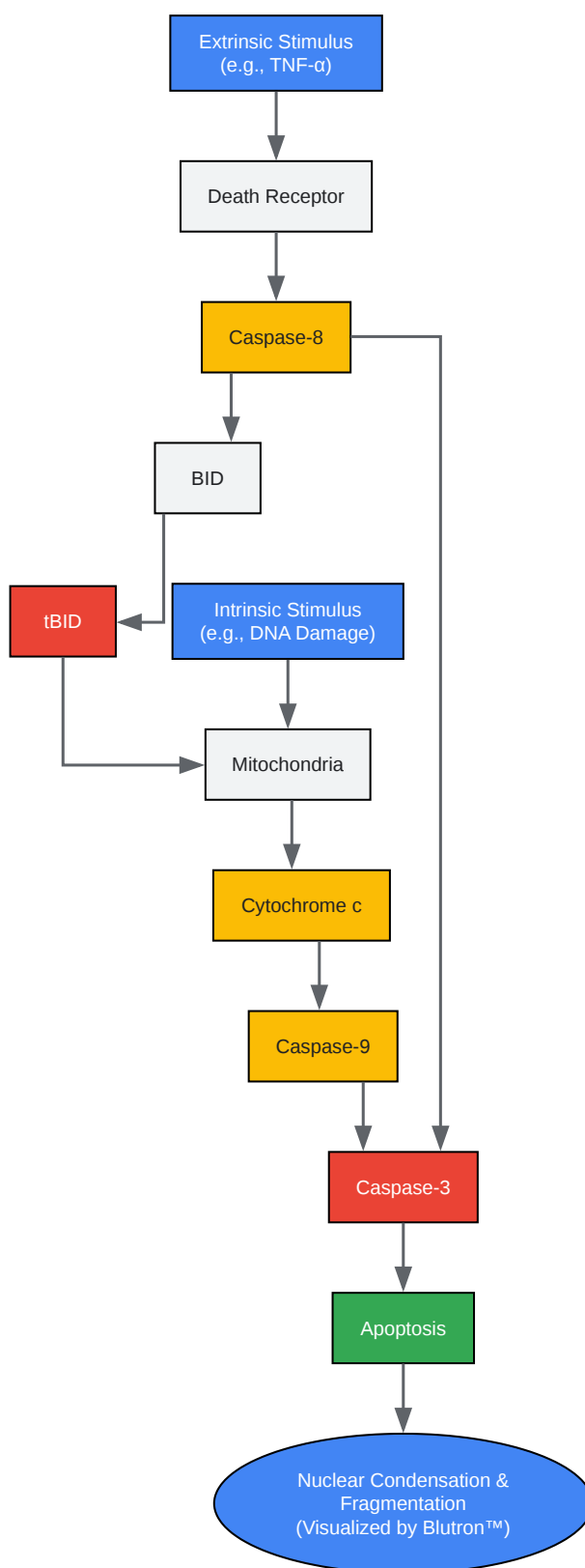
3. Live-Cell Imaging

- Microscope Setup: Use a fluorescence microscope (confocal, widefield, or high-content imaging system) equipped with a 405 nm laser or a DAPI filter set.
- Illumination: To minimize phototoxicity, use the lowest possible laser power that provides a sufficient signal.

- Acquisition: Capture images using an appropriate objective (e.g., 20x, 40x, or 60x) and a sensitive camera. For time-lapse imaging, set the desired interval and duration.
- Data Analysis: Analyze the acquired images using appropriate software to quantify changes in nuclear morphology, intensity, or other relevant parameters.

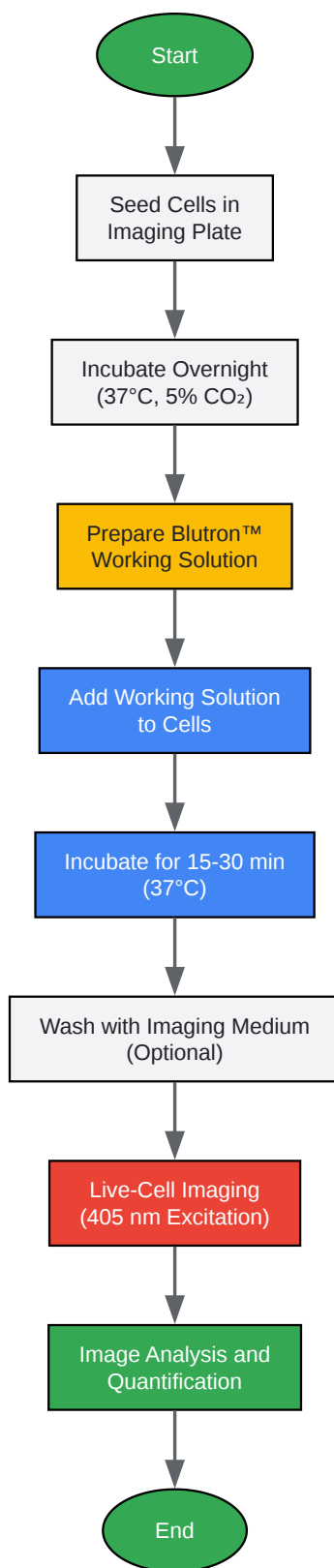
Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a relevant signaling pathway that can be studied using **Blutron™** and the general experimental workflow.



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Caption: Apoptosis signaling pathway leading to nuclear changes visualized by **Blutron™**.



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Caption: Experimental workflow for live-cell imaging with **Blutron™** dye.

Summary

Blutron™ fluorescent dye is a powerful tool for the real-time visualization of nuclear dynamics in living cells. Its exceptional photostability and low cytotoxicity make it particularly well-suited for long-term imaging studies. The straightforward protocol and excellent performance of **Blutron™** will benefit researchers in various fields, including cell biology, cancer research, and drug development, by enabling detailed investigation of cellular processes involving the nucleus.

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